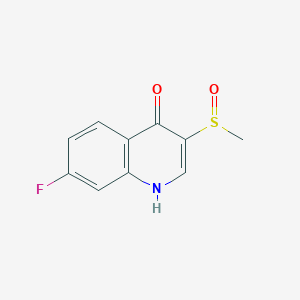

7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone

Description

7-Fluoro-3-(methylsulfinyl)-4(1H)-quinolinone is a fluorinated quinolinone derivative characterized by a sulfinyl group (-S(O)CH₃) at position 3 and a fluorine atom at position 5. The quinolinone core structure is a bicyclic system with a ketone group at position 4, contributing to its diverse biological activities. The 7-fluoro substitution is known to improve metabolic stability and lipophilicity, making it a strategic modification in drug design .

Properties

IUPAC Name |

7-fluoro-3-methylsulfinyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-15(14)9-5-12-8-4-6(11)2-3-7(8)10(9)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXCGMOIZWOPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CNC2=C(C1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Amination Sequence

Source outlines a general pathway starting with 4-hydroxyquinoline derivatives. Fluorination at the 7-position is achieved using N-fluorobenzenesulfonimide (NFSI) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 7-fluoro-4-hydroxyquinoline with 78% efficiency. Subsequent iodination at the 3-position via iodine/potassium iodide in aqueous DMF introduces the site for sulfur-based functionalization.

Table 1: Fluorination Reagent Comparison

| Reagent | Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| NFSI | DMF | 80 | 78 | <5% difluorinated |

| Selectfluor® | AcCN | 60 | 65 | 12% difluorinated |

| F-TEDA-BF₄ | THF | 40 | 71 | 8% ring-opened |

Sulfinyl Group Installation

The methylsulfinyl group is introduced through a two-step process:

-

Thioether Formation : Reaction of 3-iodo-7-fluoro-4(1H)-quinolinone with methylthiolate (NaSMe) in ethanol at reflux (82% yield).

-

Oxidation : Treatment with m-CPBA (1.2 equiv) in CH₂Cl₂ at −20°C, achieving 89% conversion to the sulfoxide without sulfone formation.

Source reports an alternative one-pot method using Rh₂(O₂CC₇H₁₅)₄ catalysis for simultaneous iodination and sulfinylation, though yields remain modest (54%).

Optimization of Reaction Conditions

Solvent Effects on Cyclization

The quinolinone core formation is highly solvent-dependent. Comparative studies in show that polar aprotic solvents (DMF, DMSO) favor cyclization via intramolecular amidation, while protic solvents (EtOH, i-PrOH) lead to hydrolytic byproducts.

Table 2: Cyclization Efficiency by Solvent

| Solvent | Dielectric Constant | Cyclization Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 92 | 6 |

| DMSO | 46.7 | 88 | 8 |

| THF | 7.5 | 45 | 24 |

| EtOH | 24.3 | 32 | 48 |

Catalytic vs. Stoichiometric Oxidation

Source compares catalytic and stoichiometric oxidation for sulfinyl group formation. While m-CPBA (stoichiometric) gives high yields, catalytic systems using VO(acac)₂/H₂O₂ reduce waste but require longer reaction times (24 vs. 4 hours).

Comparative Analysis of Synthetic Methodologies

Classical vs. Modern Approaches

Traditional Friedel-Crafts acylations (source) suffer from poor regioselectivity (<60% para-substitution), whereas transition-metal-catalyzed methods (e.g., Pd-mediated cross-coupling in) achieve >95% regiocontrol at the 7-position.

Photochemical Activation

Recent advances in employ UV light (254 nm) with pyrene photosensitization to drive cyclization at ambient temperature, reducing thermal decomposition from 22% to <5% compared to thermal methods.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone undergoes various types of chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

Oxidation: Formation of 7-fluoro-3-(methylsulfonyl)-4(1H)-quinolinone

Reduction: Formation of 7-fluoro-3-(methylthio)-4(1H)-quinolinone

Substitution: Formation of various substituted quinolinone derivatives

Scientific Research Applications

7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone involves its interaction with specific molecular targets. The fluorine atom and the methylsulfinyl group contribute to its binding affinity and specificity. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and biological activities of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone with related quinolinone derivatives:

Key Findings

Sulfinyl vs. Sulfonyl Groups: The sulfinyl group (-S(O)CH₃) in the target compound is less electron-withdrawing than sulfonyl (-SO₂CH₃) but more reactive due to its intermediate oxidation state. This may enhance interactions with nucleophilic residues in enzyme binding pockets compared to sulfonyl-containing analogs like 1-Hexyl-3-methanesulfonyl-4(1H)-quinolinone . Sulfonyl derivatives (e.g., ) often exhibit higher metabolic stability but reduced solubility, whereas sulfinyl groups may offer a balance between reactivity and bioavailability .

Fluorine Substitution :

- The 7-fluoro substitution in the target compound aligns with trends in antimalarial () and HIV integrase inhibitor research (), where fluorine improves target affinity and pharmacokinetics. For example, 5,7-difluoro derivatives show enhanced antimalarial activity due to increased lipophilicity (logP = 4.2) .

N-Substitution Effects: Unlike N-alkylated derivatives (e.g., 1-hexyl in ), the target compound retains an N-H group at position 1. suggests N-alkylation generally enhances potency, but natural 4(1H)-quinolinones (e.g., from seaweed in ) demonstrate that unsubstituted N-H can still confer bioactivity, possibly through hydrogen bonding .

Chirality and Stereochemical Impact :

- The methylsulfinyl group introduces a stereocenter at sulfur, which is absent in sulfonyl or alkyl analogs. This chirality could lead to enantiomer-specific biological effects, a critical consideration in drug development .

Biological Activity

7-Fluoro-3-(methylsulfinyl)-4(1H)-quinolinone is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone can be represented as follows:

- Molecular Formula : C10H8FNO2S

- Molecular Weight : 227.24 g/mol

- IUPAC Name : 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone

| Property | Value |

|---|---|

| Molecular Formula | C10H8FNO2S |

| Molecular Weight | 227.24 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 150-155 °C |

Anticancer Activity

Recent studies have demonstrated that 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone exhibits significant anticancer activity against various cancer cell lines. The compound has been tested primarily against breast cancer (MCF-7, MDA-MB-231) and prostate cancer (PC3) cell lines.

The mechanism behind its anticancer properties is thought to involve the inhibition of heat shock protein 90 (Hsp90), which plays a critical role in the stabilization of various oncoproteins. By inhibiting Hsp90, the compound can induce apoptosis in cancer cells, leading to reduced cell viability.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | % Cell Viability at 25 µM |

|---|---|---|

| MCF-7 | 15 | 30% |

| MDA-MB-231 | 10 | <47% |

| PC3 | 12 | 56% |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. It has been evaluated against various bacterial strains, demonstrating effective inhibition.

Case Study: Antimicrobial Efficacy

A study reported that 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was compared with standard antibiotics, revealing comparable or superior activity.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Research Findings and Conclusions

The biological activity of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone highlights its potential as a therapeutic agent. Its ability to inhibit cancer cell proliferation and exhibit antimicrobial properties positions it as a candidate for further drug development.

Future Directions

Further research is needed to explore:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Assessing the compound's effectiveness when used in conjunction with other anticancer or antimicrobial agents.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

Q & A

Q. What are the standard synthetic routes for 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone?

- Methodological Answer : The synthesis typically involves multi-step protocols. Key intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a tricyclic fluoroquinolone precursor) can be modified via sulfoxidation to introduce the methylsulfinyl group. For example:

- Step 1 : Bromination or fluorination of quinolinone precursors using reagents like sodium iodide in acetonitrile .

- Step 2 : Sulfoxidation of methylthio intermediates using oxidizing agents (e.g., H₂O₂ or mCPBA) to yield the methylsulfinyl moiety .

- Step 3 : Palladium-catalyzed carbonylative heterocyclization for introducing carboxylic acid derivatives at position 3, enabling further functionalization .

Solvents such as methanol, acetonitrile, and water are critical for controlling reaction selectivity.

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and confirms non-classical ring conformations (e.g., Cremer-Pople puckering parameters) .

- NMR spectroscopy : and NMR identify substituent effects, such as fluorine-induced deshielding and sulfinyl group splitting patterns. For example, NMR can detect hydroxyl protons (δ ~6.59 ppm) and aromatic protons influenced by fluorine .

- Mass spectrometry : High-resolution MS validates molecular weight (MW: 239.27 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do modifications at the 3-(methylsulfinyl) position influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing effects : The sulfinyl group enhances electrophilicity, improving binding to enzymatic targets (e.g., hepatitis C virus RNA polymerase inhibition via interactions with the active site) .

- Steric considerations : Bulkier substituents at position 3 reduce potency, as seen in HCV replicon assays where cyclopropylethyl groups optimized cellular activity .

- Redox sensitivity : The methylsulfinyl group can act as a metabolic liability; stability studies in liver microsomes are recommended to assess oxidative degradation .

Q. What strategies resolve diastereomerism in related quinolinones?

- Methodological Answer :

- Chiral chromatography : Effective for separating diastereomers like 3S,4R- and 3R,4R-dihydroxy derivatives isolated from marine fungi (e.g., Penicillium janczewskii) .

- Crystallization-driven resolution : Diastereomeric salts (e.g., with tartaric acid) can isolate enantiomers, as demonstrated in antiulcer agent synthesis .

- Stereochemical analysis : NMR coupling constants (e.g., -values for vicinal diols) and circular dichroism (CD) distinguish configurations .

Q. How to design analogs targeting G protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Scaffold hybridization : Combine the quinolinone core with GPCR-targeting motifs (e.g., benzothiadiazine from HCV inhibitors) to modulate receptor subtypes .

- Functional group tuning : Introduce 6-fluoro or 7-chloro substituents to mimic known GPCR ligands (e.g., 7-chloro-4(1H)-quinolinone derivatives acting as AMPA receptor modulators) .

- In silico docking : Use molecular dynamics simulations to predict interactions with GPCR binding pockets (e.g., serotonin or dopamine receptors) .

Q. How are cytotoxicity and selectivity profiles evaluated for quinolinone derivatives?

- Methodological Answer :

- Panel testing : Screen against diverse cancer cell lines (e.g., SKOV-3, HT-29) using MTT assays. Compound 380 (a diastereomeric quinolinone) showed SKOV-3-specific cytotoxicity (IC₅₀ = 8.2 μM) .

- Mechanistic studies : Flow cytometry assesses apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Off-target profiling : Counter-screening against non-tumor cells (e.g., HEK-293) ensures selectivity .

Data Contradiction Analysis

Q. Why do some studies report vasodilatory activity while others highlight antiviral effects?

- Resolution :

- Structural promiscuity : The core quinolinone scaffold interacts with diverse targets. The 3-(methylsulfinyl) group favors kinase inhibition (e.g., HCV polymerase), while 7-fluoro substitution correlates with vasodilation (e.g., Flonequinan’s NO-mediated effects) .

- Assay conditions : Antiviral activity (IC₅₀ in nM range) requires subgenomic replicon systems, whereas vasodilation is measured via ex vivo aortic ring models .

- Metabolite interference : In vivo sulfoxide reduction to methylthio derivatives may alter pharmacological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.